3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
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Overview
Description
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine is a complex organic compound characterized by its unique structure, which includes both nitro and chloro substituents on an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 3,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine is unique due to the presence of both nitro and chloro substituents, which confer distinct chemical properties and reactivity compared to other dichloroaniline derivatives. This uniqueness makes it a valuable compound for various specialized applications in research and industry.
Properties
Molecular Formula |
C13H7Cl3N2O2 |
---|---|
Molecular Weight |
329.6 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H7Cl3N2O2/c14-11-4-2-10(18(19)20)5-8(11)7-17-9-1-3-12(15)13(16)6-9/h1-7H |
InChI Key |
UJPKDPYMYGDVAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl)Cl |
Origin of Product |
United States |
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